2-Amino-4-fluoro-5-morpholinobenzoic acid

Description

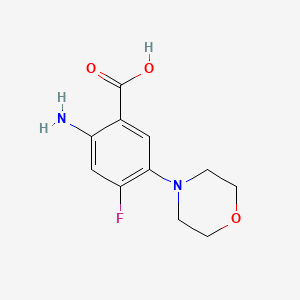

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-fluoro-5-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c12-8-6-9(13)7(11(15)16)5-10(8)14-1-3-17-4-2-14/h5-6H,1-4,13H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCONIUOSVQRMLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C(=C2)C(=O)O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901246466 | |

| Record name | 2-Amino-4-fluoro-5-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901246466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033778-63-0 | |

| Record name | 2-Amino-4-fluoro-5-(4-morpholinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033778-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-fluoro-5-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901246466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization Within Halogenated and Substituted Benzoic Acid Derivatives

2-Amino-4-fluoro-5-morpholinobenzoic acid belongs to the broad class of substituted benzoic acids, which are foundational structures in organic chemistry. Benzoic acid and its derivatives are widely utilized as precursors for a range of products, including pharmaceuticals, agrochemicals, and dyes. The introduction of various substituents onto the benzene (B151609) ring dramatically alters the molecule's physical and chemical properties, such as acidity, reactivity, and biological activity.

Halogenation, in particular the inclusion of fluorine, is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, binding affinity, and membrane permeability. Fluoro-substituted benzoic acids are considered environmentally more acceptable alternatives to their chlorinated counterparts and have found applications as tracers in geothermal and oil well applications. dovepress.com The presence of both a halogen (fluorine) and an amino group places the target compound in the category of halogenated anthranilic acids, a class of compounds known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. mdpi.com The specific substitution pattern of this compound, with amino, fluoro, and morpholino groups, creates a highly functionalized and versatile chemical entity.

Structural Characteristics and Chemical Significance of the 2 Amino 4 Fluoro 5 Morpholinobenzoic Acid Scaffold

The chemical significance of 2-Amino-4-fluoro-5-morpholinobenzoic acid is derived from the synergistic contribution of its distinct structural components: the benzoic acid core, an ortho-amino group, a meta-fluoro atom, and a para-morpholino ring.

Key Structural Features:

Benzoic Acid Core: Provides a rigid scaffold and a carboxylic acid group which is a key site for chemical modification, often used to form amides or esters. The carboxyl group is a deactivating, meta-directing group in electrophilic substitution reactions. nih.gov

Fluorine Atom: The high electronegativity of the fluorine atom can influence the acidity of the carboxylic acid and the electron density of the aromatic ring. In drug design, fluorine substitution can block metabolic pathways, increase binding affinity to target proteins, and improve pharmacokinetic properties like bioavailability.

Amino Group: The ortho-amino group (classifying the molecule as an anthranilic acid derivative) is a crucial functional handle for building more complex heterocyclic systems, such as quinazolines and quinazolinones, which are prominent in many kinase inhibitors. nih.govresearchgate.net

Morpholine (B109124) Ring: The morpholine moiety is considered a "privileged pharmacophore" in medicinal chemistry. nih.govgoogleapis.com Its inclusion often improves aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates. nih.govnih.gov The morpholine ring's flexible conformation and ability to engage in hydrogen bonding can contribute significantly to a molecule's binding affinity with biological targets. scispace.com

The combination of these features on a single scaffold results in a versatile building block, pre-organized with functionalities that are highly sought after for the synthesis of targeted therapeutic agents.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1033778-63-0 |

| Molecular Formula | C11H13FN2O3 |

| Molecular Weight | 240.23 g/mol |

| Appearance | Solid |

Spectroscopic and Structural Elucidation of 2 Amino 4 Fluoro 5 Morpholinobenzoic Acid and Its Analogues

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides profound insights into the molecular vibrations and functional groups present in a compound. chemicalbook.com For 2-Amino-4-fluoro-5-morpholinobenzoic acid, these methods are crucial for identifying the characteristic stretching and bending modes associated with its carboxylic acid, amino, fluoro, and morpholine (B109124) moieties.

The FT-IR spectrum of this compound is expected to exhibit a complex pattern of absorption bands, each corresponding to a specific molecular vibration. By comparing with analogues such as 2-amino-4-chlorobenzoic acid and 2-acetamido-4-fluorobenzoic acid, a detailed assignment of these bands can be made. stackexchange.comspectrabase.com

The spectrum can be divided into several key regions:

High-Frequency Region (4000-2500 cm⁻¹): This region is dominated by stretching vibrations of O-H and N-H bonds. The carboxylic acid O-H stretch typically appears as a very broad band from 3300 to 2500 cm⁻¹, often overlapping with C-H stretching vibrations. The asymmetric and symmetric stretching vibrations of the primary amino group (NH₂) are expected around 3450 cm⁻¹ and 3350 cm⁻¹, respectively. nih.gov The C-H stretching vibrations from the aromatic ring and the morpholine ring are anticipated in the 3100-2850 cm⁻¹ range. researchgate.net Specifically, intense peaks for asymmetric C-H stretching of the morpholine ring can be seen around 3065 cm⁻¹. researchgate.net

Triple Bond and Carbonyl Region (2500-1600 cm⁻¹): The most prominent feature in this region is the strong absorption from the carbonyl (C=O) stretching vibration of the carboxylic acid group, typically found between 1700 and 1660 cm⁻¹. stackexchange.comnih.gov Its exact position is sensitive to hydrogen bonding.

Fingerprint Region (1600-600 cm⁻¹): This region contains a wealth of information from various bending and stretching vibrations. Key expected bands include the N-H scissoring vibration (around 1620 cm⁻¹), aromatic C=C ring stretching vibrations (1600-1450 cm⁻¹), C-N stretching (around 1300 cm⁻¹), and C-O stretching from the ether group in the morpholine ring and the carboxylic acid. stackexchange.comresearchgate.net The C-F stretching vibration is expected to produce a strong band in the 1250-1020 cm⁻¹ range.

Interactive Table 1: Predicted FT-IR Vibrational Frequencies for this compound Based on Analogues

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3500-3300 | N-H Asymmetric & Symmetric Stretch | Amino (-NH₂) | Medium |

| 3300-2500 | O-H Stretch | Carboxylic Acid (-COOH) | Broad, Strong |

| 3100-2850 | C-H Stretch | Aromatic & Morpholine | Medium to Weak |

| 1700-1660 | C=O Stretch | Carboxylic Acid (-COOH) | Strong |

| ~1620 | N-H Scissoring | Amino (-NH₂) | Medium |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| ~1300 | C-N Stretch | Aryl-Amine, Morpholine | Medium |

| 1250-1020 | C-F Stretch | Fluoro Group | Strong |

| ~1115 | C-O-C Asymmetric Stretch | Morpholine Ether | Strong |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be analyzed by comparison with related compounds like 2-amino-4,5-difluorobenzoic acid and morpholine itself. acs.orgscielo.org.mx

Key features in the Raman spectrum are expected to include:

Strong bands for the symmetric C-H stretching vibrations of the morpholine ring around 2970 cm⁻¹. researchgate.net

Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

The C=O stretching vibration, while strong in the IR, is often weaker in the Raman spectrum.

Aromatic ring stretching vibrations give rise to characteristic patterns in the 1600-1400 cm⁻¹ region.

The C-C in-plane stretching of the morpholine ring is expected to produce signals around 1037 cm⁻¹ and 1015 cm⁻¹. acs.org

The C-F bond, due to its polarity, generally yields a weak Raman signal.

Interactive Table 2: Predicted Raman Shifts for this compound Based on Analogues

| Raman Shift Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium |

| ~2970 | C-H Symmetric Stretch | Morpholine Ring | Strong |

| 1615-1570 | C=C Ring Stretch | Aromatic Ring | Strong |

| ~1037 / ~1015 | C-C In-plane Stretch | Morpholine Ring | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the electronic environment of specific nuclei such as fluorine.

The ¹H NMR spectrum provides information about the number and environment of protons in the molecule. Based on data from analogues like 2-amino-4-fluorobenzoic acid and N-substituted morpholines, the following proton signals are predicted. nih.govchemicalbook.com

Aromatic Protons: The benzene (B151609) ring has two protons. The proton at C-3 will be ortho to both the amino and fluoro groups, while the proton at C-6 is ortho to the carboxylic acid group. These protons are expected to appear as singlets or narrow doublets in the range of 6.5-8.0 ppm, with their exact shifts influenced by the electronic effects of the substituents. For instance, in 2-amino-4-fluorobenzoic acid, the aromatic protons appear at approximately 6.3 ppm, 6.5 ppm, and 7.8 ppm. chemicalbook.com

Carboxylic Acid Proton (-COOH): This proton is acidic and its signal is typically a broad singlet located far downfield, often above 10 ppm, and its visibility can depend on the solvent used.

Amino Protons (-NH₂): These protons also give rise to a broad singlet, usually in the range of 4.0-6.0 ppm, and can exchange with deuterium (B1214612) in solvents like D₂O.

Morpholine Protons: The eight protons of the morpholine ring are not equivalent. The four protons on the carbons adjacent to the nitrogen atom (-N-CH₂-) are expected to resonate at a different chemical shift than the four protons on the carbons adjacent to the oxygen atom (-O-CH₂-). Typically, the -O-CH₂- protons are more deshielded and appear further downfield (around 3.7 ppm) than the -N-CH₂- protons (around 2.9 ppm). stackexchange.com They usually appear as complex multiplets or apparent triplets. stackexchange.comresearchgate.net

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Data from substituted benzoic acids and N-substituted morpholines are used for predictive assignments. nih.govnih.gov

Carboxyl Carbon (-COOH): This carbon is highly deshielded and is expected to appear in the 165-175 ppm region.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the fluorine (C-4) will show a large C-F coupling constant. The chemical shifts will be influenced by the electron-donating amino group and electron-withdrawing fluoro and carboxyl groups. The expected range for these carbons is 110-150 ppm. For example, in 4-fluorobenzoic acid, the aromatic carbons appear at approximately 116.5, 128.4, 133.4, and 168.4 ppm. rsc.org

Morpholine Carbons: Two signals are expected for the morpholine carbons. The carbons adjacent to the oxygen (-O-CH₂-) are typically found around 66-67 ppm, while the carbons adjacent to the nitrogen (-N-CH₂-) appear further upfield, around 45-50 ppm, depending on the aromatic substituent. chemicalbook.comresearchgate.net

Interactive Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Group | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Aromatic | ¹H | 6.5 - 8.0 | Two signals, splitting due to H-F coupling |

| Carboxylic Acid | ¹H | > 10.0 | Broad singlet, exchangeable |

| Amino | ¹H | 4.0 - 6.0 | Broad singlet, exchangeable |

| Morpholine -OCH₂- | ¹H | ~ 3.7 | Multiplet |

| Morpholine -NCH₂- | ¹H | ~ 2.9 - 3.2 | Multiplet |

| Carboxylic Acid | ¹³C | 165 - 175 | |

| Aromatic | ¹³C | 110 - 150 | Six signals, C-F coupling observed |

| Morpholine -OCH₂- | ¹³C | ~ 67 | |

| Morpholine -NCH₂- | ¹³C | ~ 50 | Shift influenced by attachment to aromatic ring |

¹⁹F NMR is highly sensitive and provides specific information about the fluorine atom's environment. wikipedia.org

Chemical Shift: The ¹⁹F chemical shift is highly sensitive to the electronic environment. For fluorobenzenes, the shifts can vary significantly depending on the nature and position of other substituents. In a related compound, 3-bromo-4-fluorobenzoic acid, the fluorine signal appears at -98.11 ppm. rsc.org A similar region would be expected for the title compound.

Coupling Constants: The fluorine nucleus (¹⁹F) has a spin of 1/2 and couples with nearby protons. Significant coupling is expected with the two adjacent aromatic protons (at C-3 and C-5, though C-5 is substituted). The ortho coupling constant (³JH-F) is typically in the range of 6-10 Hz, while the meta coupling constant (⁴JH-F) is smaller, around 0-3 Hz. icpms.czorganicchemistrydata.org Therefore, the ¹⁹F signal is expected to appear as a doublet of doublets, or a simpler doublet if one coupling is negligible.

Two-Dimensional NMR Techniques

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules like "this compound". Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in elucidating the molecular structure.

An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.educolumbia.edu For "this compound," this would reveal which protons are attached to which carbons in both the aromatic ring and the morpholine moiety. The protons on the morpholine ring typically appear as distinct multiplets due to the chair conformation of the six-membered ring, which differentiates the axial and equatorial protons. stackexchange.com The protons adjacent to the oxygen atom would be expected to resonate at a different frequency than those adjacent to the nitrogen atom. nih.govchemicalbook.com

The HMBC experiment provides information about longer-range couplings, typically over two to three bonds (²J_CH and ³J_CH). columbia.educolumbia.edu This is crucial for establishing the connectivity between different functional groups. For instance, HMBC correlations would be expected between the protons of the morpholine ring and the carbon atom of the benzene ring to which the morpholine is attached (C-5). Similarly, correlations between the aromatic protons and the carboxylic acid carbon would confirm their relative positions. In studies of other N-substituted morpholine derivatives, 2D NMR techniques like COSY, HSQC, HMBC, and NOESY have been successfully employed to establish through-bond and through-space correlations. researchgate.net

Expected 2D NMR Correlations for this compound:

| Proton (¹H) | Expected HMBC Correlations (to ¹³C) |

| Aromatic-H | Carboxylic acid carbon, other aromatic carbons, C-5 (attached to morpholine) |

| Morpholine-H (adjacent to N) | C-5 of the aromatic ring, other morpholine carbons |

| Morpholine-H (adjacent to O) | Other morpholine carbons |

| Amino-H | Aromatic carbons C-1 and C-3 |

Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are influenced by the presence of chromophores and auxochromes. In "this compound," the benzene ring is the primary chromophore, while the amino group, morpholino group, and carboxylic acid group act as auxochromes, modifying the absorption characteristics.

The parent compound, p-aminobenzoic acid, exhibits characteristic UV absorption. nih.gov The introduction of a fluorine atom and a morpholino group is expected to cause a bathochromic (red) shift in the absorption maxima due to their electronic effects on the aromatic system. Both electron-donating and electron-withdrawing substituents can cause a bathochromic shift in 2,4-dihydroxy dibenzophenone derivatives. nih.gov The amino group is a strong electron-donating group, and the morpholino group, also electron-donating, would further enhance this effect. Studies on 3-aminobenzoic acid show absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com For p-aminobenzoic acid, absorption is observed around 215 nm and 337 nm. researchgate.net The UV absorption of morpholine itself shows a bimodal appearance with an onset at ~255 nm. rsc.org The specific λ_max for "this compound" would be a composite of these influences.

Emission spectroscopy (fluorescence) can also be a valuable tool. Many aminobenzoic acid derivatives are known to be fluorescent. rsc.org The fluorescence properties, including the emission wavelength and quantum yield, would be sensitive to the electronic nature of the substituents and the solvent environment.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. nih.gov This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. For "this compound," HRMS would provide an exact mass measurement with high accuracy, typically to within a few parts per million (ppm).

The use of HRMS is well-established for the analysis of fluorinated compounds. nih.govmdpi.com The technique can also be coupled with fragmentation methods (MS/MS) to provide structural information by analyzing the masses of the fragment ions.

Calculated Exact Mass for this compound:

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| This compound | C₁₁H₁₃FN₂O₃ | 240.0910 |

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structure of 2-amino-5-fluorobenzoic acid reveals a nearly planar molecule. nih.govsielc.com Similarly, 2-amino-4-chlorobenzoic acid is also almost planar. columbia.edu It is therefore highly probable that the aromatic core of "this compound" also adopts a planar or near-planar geometry.

Crystallographic Data for Analogues:

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

| 2-Amino-5-fluorobenzoic acid | Monoclinic | P2₁/c | a = 4.9346(2) Å, b = 11.7542(6) Å, c = 11.9727(5) Å, β = 96.782(3)° | nih.govsielc.com |

| 2-Amino-4-chlorobenzoic acid | Monoclinic | C2/c | a = 15.4667(10) Å, b = 3.7648(2) Å, c = 23.7598(15) Å, β = 93.015(3)° | columbia.edu |

The crystal packing of aminobenzoic acids is typically dominated by hydrogen bonding interactions. In the crystal structure of 2-amino-5-fluorobenzoic acid, molecules form inversion dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups. nih.govsielc.com These dimers are a common motif in the crystal structures of benzoic acids. researchgate.net Additionally, weak N-H···F hydrogen bonds and aromatic π–π stacking interactions are observed. nih.govsielc.com

In 2-amino-4-chlorobenzoic acid, similar centrosymmetric dimers are formed via O-H···O hydrogen bonds. columbia.edu An intramolecular N-H···O hydrogen bond is also present in both of these analogues, forming an S(6) ring motif. columbia.edunih.govsielc.com

For "this compound," it is expected that the crystal packing would also be governed by a network of hydrogen bonds involving the carboxylic acid, the amino group, and potentially the oxygen atom of the morpholine ring. The presence of the bulky morpholine group might influence the π–π stacking interactions between the aromatic rings.

The conformation of the substituents relative to the benzene ring is a key structural feature. In the solid state, the carboxylic acid group in "2-Amino-4-chlorobenzoic acid" is nearly coplanar with the aromatic ring. columbia.edu

A significant conformational feature of "this compound" would be the conformation of the morpholine ring. In the solid state, morpholine and its derivatives typically adopt a chair conformation. ebi.ac.uknih.gov The orientation of the morpholine ring relative to the plane of the benzoic acid will be determined by the steric and electronic interactions between the two moieties. The N-aryl bond will have a specific torsional angle that minimizes steric hindrance. The conformation of flexible molecules can be influenced by the solvent environment, as seen in studies of N-methylfluoroamides. rsc.org

Computational and Theoretical Investigations of 2 Amino 4 Fluoro 5 Morpholinobenzoic Acid

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide a powerful lens to examine the geometry, stability, and electronic characteristics of 2-amino-4-fluoro-5-morpholinobenzoic acid from first principles.

DFT methods, particularly with hybrid functionals such as B3LYP, are often employed for their balance of computational cost and accuracy in predicting molecular properties. These would be used in conjunction with various basis sets (e.g., 6-31G* or larger) to model the electronic structure of the compound. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), while more computationally intensive, can offer a higher level of theory for validation.

Geometry Optimization and Equilibrium Structures

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium structure. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to its atomic coordinates. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

The presence of the flexible morpholino and carboxylic acid groups suggests the possibility of multiple local energy minima on the potential energy surface. Therefore, a thorough conformational search would be necessary to identify the global minimum energy structure. Intramolecular hydrogen bonding, for instance between the amino group and the carboxylic acid, or between the amino group and the morpholino oxygen, would be a key factor in determining the preferred conformation.

Table 1: Predicted Equilibrium Geometrical Parameters (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-COOH | 1.48 | - | - |

| C=O | 1.22 | - | - |

| C-OH | 1.35 | - | - |

| C-NH2 | 1.38 | - | - |

| C-F | 1.36 | - | - |

| C-Morpholino | 1.40 | - | - |

| O-C-C (Carboxyl) | - | 115.0 | - |

| H-N-H | - | 118.0 | - |

| C-C-N-H (Amino) | - | - | 180.0 (planar) or non-planar |

| C-C-C-O (Carboxyl) | - | - | ~0.0 (for planarity) |

Note: The data in this table is hypothetical and serves as an illustration of the types of parameters that would be calculated.

Electronic Structure Analysis (Molecular Orbitals, Charge Distribution, Electrostatic Potential)

Once the optimized geometry is obtained, the electronic structure can be analyzed in detail. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the amino group, while the LUMO might be centered on the carboxylic acid group.

Analysis of the charge distribution, often using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. This information is crucial for understanding the molecule's polarity and intermolecular interactions. The fluorine atom and the oxygen atoms of the carboxyl and morpholino groups are expected to carry significant negative charges, while the hydrogen atoms of the amino and carboxyl groups would be positively charged.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution. The MEP map would highlight regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. For this molecule, the area around the carbonyl oxygen would be a region of high negative potential.

Vibrational Frequency Calculations and Spectroscopic Peak Assignment

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions, a set of vibrational modes and their corresponding frequencies can be obtained. These calculated frequencies are typically scaled by an empirical factor to better match experimental values, accounting for anharmonicity and limitations of the theoretical method.

For this compound, the calculated vibrational spectrum would show characteristic peaks corresponding to the stretching and bending modes of its functional groups. For example, the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the C=O stretch of the carboxyl group, the C-F stretch, and various vibrations associated with the aromatic ring and the morpholine (B109124) ring would all be identified and assigned. This theoretical assignment is invaluable for the accurate interpretation of experimental spectra.

Table 2: Predicted Vibrational Frequencies and Assignments (Hypothetical Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3500 | 3325 | - | Carboxylic acid O-H stretch |

| ν(N-H) symmetric | 3400 | 3230 | - | Amino group N-H symmetric stretch |

| ν(N-H) asymmetric | 3500 | 3325 | - | Amino group N-H asymmetric stretch |

| ν(C=O) | 1750 | 1662 | - | Carboxylic acid C=O stretch |

| ν(C-F) | 1250 | 1187 | - | C-F stretch |

| δ(N-H) | 1620 | 1539 | - | Amino group N-H scissoring |

Note: The data in this table is hypothetical and for illustrative purposes.

NMR Chemical Shift Prediction and Validation

Theoretical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.) of a molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose within a DFT framework. The calculated chemical shifts are typically referenced against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C.

Predicting the NMR spectra of this compound would be particularly useful for structural elucidation. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the amino protons, the carboxylic acid proton, and the protons of the morpholine ring. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the amino, fluoro, and carboxyl substituents. Similarly, the ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule. The ¹⁹F NMR chemical shift would be a sensitive probe of the local electronic environment of the fluorine atom. Comparing the predicted spectra with experimental data would serve as a rigorous validation of the computed structure.

Analysis of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, theoretical calculations could be used to explore different reaction pathways, identify intermediates, and locate the transition state structures. The energy barriers associated with each step of the reaction can be calculated, providing insights into the reaction kinetics and helping to rationalize the observed product distribution.

For instance, the mechanism of the introduction of the morpholino group onto the fluorinated benzoic acid precursor could be studied. This would involve modeling the reactants, the transition state for the nucleophilic aromatic substitution, and the final product. The calculations would help to understand the role of the solvent and any catalysts used in the reaction.

Conformational Landscape and Tautomerism Studies

The structural flexibility of this compound, particularly due to the rotation of the morpholino and carboxylic acid groups, gives rise to a complex conformational landscape. Computational methods can be used to systematically explore this landscape by performing potential energy surface scans. This involves rotating specific dihedral angles and calculating the energy at each point to identify stable conformers and the energy barriers between them. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics.

Furthermore, the possibility of tautomerism in this molecule should be considered. For example, the carboxylic acid could exist in equilibrium with its zwitterionic form, where the proton is transferred from the carboxyl group to the amino group. Quantum chemical calculations can be used to determine the relative energies of these tautomers in both the gas phase and in solution (using a solvent model). This would provide a definitive answer as to which tautomer is the most stable under different conditions. The presence of the electron-donating amino group and the electron-withdrawing fluoro and carboxyl groups would influence the acidity of the carboxyl group and the basicity of the amino group, thereby affecting the tautomeric equilibrium.

Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding)

The structural and functional characteristics of this compound in a condensed phase are significantly influenced by a variety of intermolecular interactions. Computational studies on analogous molecules, particularly fluorinated benzoic acids, provide a framework for understanding the potential interactions involving this compound. These interactions are crucial for determining crystal packing, solubility, and interactions with biological targets.

The primary intermolecular forces expected for this compound are hydrogen bonds. The molecule possesses multiple hydrogen bond donors and acceptors. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen and the hydroxyl oxygen). The amino group provides two donor hydrogens (N-H), and the morpholine ring contains an acceptor oxygen atom.

In the solid state, carboxylic acids commonly form dimers through strong O-H···O hydrogen bonds between the carboxyl groups of two molecules. nih.gov For instance, in the crystal structure of the related compound 2-amino-5-fluorobenzoic acid, molecules are linked by pairs of O-H···O hydrogen bonds, creating inversion dimers. mdpi.comnih.gov A similar dimeric association is highly probable for this compound.

The morpholine oxygen atom also presents a potential site for hydrogen bonding, acting as an acceptor for hydrogen bond donors from adjacent molecules, such as the carboxylic acid or amino groups.

Beyond classical hydrogen bonding, other weak interactions may play a role. Halogen bonding, an interaction where a halogen atom acts as an electrophilic species, is generally not expected for a fluorine substituent in this context, as fluorine is typically not a good halogen bond donor. Instead, short contacts involving the fluorine atom are more likely to be of the weak hydrogen bond or van der Waals type. mdpi.com

Intramolecular hydrogen bonding is also a possibility. An intramolecular N-H···O hydrogen bond can form between the amino group and the carbonyl oxygen of the adjacent carboxylic acid group, which would influence the conformation of the molecule. mdpi.comnih.gov

A summary of potential intermolecular interactions and the functional groups involved is presented in the table below.

| Interaction Type | Donor Group | Acceptor Group | Potential in this compound |

| Hydrogen Bond | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | High (Dimer formation) |

| Hydrogen Bond | Amino (-NH₂) | Carboxylic Acid (-COOH) | High |

| Hydrogen Bond | Amino (-NH₂) | Fluorine (-F) | Moderate (Weak interaction) |

| Hydrogen Bond | Carboxylic Acid (-COOH) | Morpholine Oxygen | High |

| Hydrogen Bond | Amino (-NH₂) | Morpholine Oxygen | High |

| Intramolecular H-Bond | Amino (-NH₂) | Carboxylic Acid (-COOH) | High |

Molecular Electrostatic Potential Mapping for Reactivity Prediction

Molecular electrostatic potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govrsc.org The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow denote areas with intermediate or neutral potential.

For this compound, an MEP analysis would reveal distinct regions of reactivity based on its functional groups.

Predicted Electrophilic and Nucleophilic Sites:

Negative Potential (Red/Yellow): The most negative electrostatic potential is expected to be localized around the oxygen atoms of the carboxylic acid group and the oxygen atom of the morpholine ring. These electron-rich areas are the primary sites for electrophilic attack. The fluorine atom, due to its high electronegativity, will also contribute to a region of negative potential. The π-system of the benzene (B151609) ring generally also shows negative potential above and below the plane of the ring.

Positive Potential (Blue): The most positive electrostatic potential is anticipated to be located on the hydrogen atoms of the carboxylic acid and the amino groups. These electron-deficient hydrogens are the most likely sites for nucleophilic attack.

The MEP map provides insights into how the molecule will interact with other molecules. For instance, in a biological context, the electrophilic and nucleophilic sites identified by the MEP map can predict how the molecule might bind to a receptor or an enzyme active site. actascientific.com

The table below summarizes the predicted electrostatic potential regions and their implications for the reactivity of this compound.

| Molecular Region | Functional Group | Predicted Electrostatic Potential | Predicted Reactivity |

| Carboxyl Group | Oxygen Atoms | Negative (Red) | Site for Electrophilic Attack |

| Carboxyl Group | Hydrogen Atom | Positive (Blue) | Site for Nucleophilic Attack |

| Amino Group | Hydrogen Atoms | Positive (Blue) | Site for Nucleophilic Attack |

| Morpholine Ring | Oxygen Atom | Negative (Red/Yellow) | Site for Electrophilic Attack |

| Aromatic Ring | Fluorine Atom | Negative (Red/Yellow) | Contributes to Electrophilic Sites |

| Aromatic Ring | π-System | Negative (Above/Below Plane) | Interaction with Electrophiles |

Computational studies on similar molecules, like 2-amino-5-bromobenzoic acid, have utilized MEP maps to identify such reactive sites, confirming that the negative potential is concentrated over the electronegative atoms and the positive potential over the acidic protons. nih.gov This provides a strong basis for the predictions made for this compound.

Advanced Research Domains and Applications in Chemical Synthesis

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of reactive functional groups on the 2-Amino-4-fluoro-5-morpholinobenzoic acid scaffold makes it an invaluable precursor in the assembly of intricate organic molecules. The presence of the amino and carboxylic acid groups allows for a variety of classical and modern synthetic transformations, enabling the construction of diverse and complex heterocyclic frameworks.

Precursor for Advanced Heterocyclic Scaffolds

Substituted anthranilic acids, such as this compound, are well-established precursors for a wide array of heterocyclic compounds, most notably quinazolinones. nih.govnih.govresearchgate.netijarsct.co.ingeneris-publishing.com The general and highly adaptable synthesis of 4(3H)-quinazolinones often begins with the acylation of the anthranilic acid, followed by ring closure with a suitable amine source. nih.gov This fundamental transformation can be extended to create more complex, fused heterocyclic systems.

For instance, derivatives of anthranilic acid are crucial in synthesizing fused tricyclic quinazoline (B50416) derivatives, which have shown a range of biological activities. nih.gov The reactivity of the amino and carboxylic acid moieties can be harnessed to build additional rings onto the quinazolinone core. One common strategy involves the initial formation of a benzoxazinone (B8607429) intermediate from the anthranilic acid, which then reacts with a dinucleophile to form a fused heterocyclic system. nih.gov

Furthermore, anthranilic acid derivatives are instrumental in the synthesis of pyrido- and pyrrolo[2,1-b]quinazolinones. These fused systems are often constructed through multi-step sequences that may involve the initial formation of a quinazolinone, followed by further cyclization reactions to append the additional heterocyclic ring. researchgate.netresearchgate.net The presence of the fluorine and morpholine (B109124) substituents on the this compound backbone can significantly influence the electronic properties and reactivity of the intermediates, as well as the biological and physicochemical properties of the final heterocyclic scaffolds.

The versatility of anthranilic acid derivatives extends to the synthesis of other important heterocyclic systems, including:

Indolo[1,2-c]quinazolines , which can be synthesized via a tandem Staudinger–Aza-Wittig–Nucleophilic addition reaction. nih.gov

Imidazo[1,2-c]quinazoline derivatives. nih.gov

Quinazoline-based Schiff bases , formed through condensation reactions. researchgate.net

These examples underscore the importance of substituted anthranilic acids as foundational building blocks for generating libraries of complex and potentially bioactive heterocyclic compounds.

Building Block for Bridged or Fused Ring Systems

The construction of bridged and fused ring systems represents a significant challenge in synthetic organic chemistry, leading to molecules with complex three-dimensional architectures. While direct examples utilizing this compound are not extensively documented in publicly available literature, the principles of intramolecular cyclization and multicomponent reactions involving similarly substituted anthranilic acids provide a clear pathway for its application in this area.

Fused heterocyclic systems are often synthesized from anthranilic acid derivatives through condensation and cyclization reactions. For example, fused quinazolinone derivatives can be prepared by reacting an appropriately functionalized anthranilic acid with a suitable cyclic or acyclic partner, leading to the formation of an additional ring fused to the quinazolinone core. nih.gov The synthesis of aminobenzopyranoxanthenes with nitrogen-containing fused rings has also been reported, showcasing the utility of amino-substituted aromatic compounds in building complex polycyclic structures. nih.gov

The synthesis of diaza-bridged heterocycles can be achieved through multi-step solid-phase strategies, often involving a Pictet-Spengler type intramolecular cyclization as a key step. researchgate.net This approach allows for the creation of intricate bridged systems with high diastereoselectivity. Although not specifically demonstrated with this compound, its structural motifs are amenable to such synthetic strategies.

Dearomatization strategies are another powerful tool for constructing bridged polycyclic skeletons from simple aromatic precursors. rsc.org These methods allow for the rapid generation of sp3-rich, three-dimensional structures. The electron-rich nature of the substituted benzene (B151609) ring in this compound could potentially be exploited in such dearomative cyclization reactions to build bridged ring systems.

Exploration of Bioisosteric Replacements within the this compound Scaffold for Property Modulation

Bioisosterism, the strategy of replacing a functional group within a molecule with another group that retains similar biological activity but possesses different physicochemical properties, is a cornerstone of modern drug design. nih.gov The this compound scaffold offers multiple sites for such modifications, allowing for the fine-tuning of its properties.

Carboxylic Acid Bioisosteres

The carboxylic acid group is a common feature in many biologically active molecules, but its acidic nature can sometimes lead to poor pharmacokinetic properties. Replacing the carboxylic acid with a suitable bioisostere can address these limitations.

Table 1: Common Bioisosteric Replacements for Carboxylic Acids

| Bioisostere | Key Features |

|---|---|

| Tetrazole | Similar pKa to carboxylic acids; more lipophilic and metabolically stable. google.com |

| Thiadiazole | Can act as a bioisostere for the carboxylate group, offering different electronic and steric properties. |

| Sulfonamide | Can mimic the hydrogen bonding properties of carboxylic acids but with a different pKa. |

| Acylsulfonamide | pKa values are closer to that of carboxylic acids compared to simple sulfonamides. |

Tetrazoles are frequently used as isosteric replacements for carboxylic acids in medicinal chemistry. google.com They possess a similar pKa to carboxylic acids, allowing them to exist in an ionized form at physiological pH, while often being more resistant to metabolic degradation. The use of tetrazole-substituted anthranilic acid amides has been explored in the development of new chemical entities. google.com

Thiadiazoles and other five-membered heterocycles can also serve as carboxylic acid bioisosteres, offering different spatial arrangements and electronic distributions that can influence biological activity and pharmacokinetic profiles.

Morpholine Bioisosteres

The morpholine ring is a common motif in many approved drugs, often contributing to favorable properties such as aqueous solubility. enamine.net However, it can also be a site of metabolic liability. enamine.net Replacing the morpholine ring with other heterocyclic systems can modulate these properties.

| Azaspiro-alkanes | Introduces conformational rigidity. baranlab.org |

The replacement of a morpholine group with other saturated or aromatic heterocycles can lead to significant changes in a molecule's properties. For instance, substituting morpholine with piperazine (B1678402) introduces an additional site for substitution, allowing for further chemical modification. The use of thiomorpholine (B91149) can increase lipophilicity. Aromatic heterocycles like thiazoles and thiadiazoles can serve as bioisosteres for the morpholine ring, fundamentally changing the molecule's shape and electronic character, which can lead to altered biological activity and selectivity. nih.gov Enamine has developed a library of morpholine analogues for drug design, highlighting the importance of this moiety and its bioisosteres. enamine.net

Fluorine Bioisosteres

The fluorine atom in this compound plays a crucial role in modulating the electronic properties of the aromatic ring. While fluorine itself is often considered a bioisostere for hydrogen, other fluorine-containing groups can be used to further tune the molecule's characteristics.

Table 3: Bioisosteric Considerations for the Fluoro Substituent

| Bioisosteric Group | Impact on Properties |

|---|---|

| Hydrogen | Removal of the electron-withdrawing effect of fluorine. |

| Chlorine/Bromine | Larger halogens that alter steric bulk and electronic properties. |

| Trifluoromethyl (CF3) Group | A strong electron-withdrawing group that significantly increases lipophilicity and can improve metabolic stability. |

| Trifluoromethoxy (OCF3) Group | Even more lipophilic than the trifluoromethyl group. |

The trifluoromethyl group (CF3) is a common bioisostere for a methyl group and can also be considered in the context of replacing a single fluorine atom to achieve a more profound electronic effect. The CF3 group is highly electron-withdrawing and significantly increases the lipophilicity of a molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile. The synthesis of α-fluoro-α-amino acid derivatives via photoredox-catalyzed carbofluorination highlights the advanced methods available for introducing fluorine into complex molecules. nih.gov

Potential in Material Science Precursor Development

There is currently no available information on the use of this compound as a precursor in material science. Research in this area typically involves the design and synthesis of organic molecules that can be polymerized or incorporated into larger structures to create materials with specific thermal, optical, or electronic properties. The unique combination of a fluorinated and morpholino-substituted aminobenzoic acid could theoretically offer interesting properties, but no studies have been published to validate this.

Ligand Design in Coordination Chemistry

Similarly, the role of this compound in ligand design for coordination chemistry is not documented. The molecule possesses potential coordination sites through the amino group, the carboxylic acid group, and the oxygen and nitrogen atoms of the morpholine ring, making it a candidate for forming complexes with various metal ions. Such complexes could have applications in catalysis, sensing, or as magnetic materials. However, without experimental data, any discussion would be purely speculative.

Future Perspectives and Emerging Research Avenues

Sustainable and Green Chemistry Approaches to Synthesis

The chemical industry is increasingly shifting towards sustainable practices that minimize waste and reduce the use of hazardous materials. dergipark.org.trnih.gov Future research on the synthesis of 2-Amino-4-fluoro-5-morpholinobenzoic acid and its analogs will likely focus on green chemistry principles. tandfonline.comresearchgate.nettaylorfrancis.com This includes the development of catalytic methods that avoid stoichiometric reagents, the use of environmentally benign solvents like water or ionic liquids, and the implementation of energy-efficient reaction conditions, such as microwave-assisted or flow chemistry processes. nih.govnih.gov For instance, traditional fluorination methods often rely on harsh reagents, but newer, greener methods are being developed. tandfonline.comresearchgate.net Similarly, the synthesis of fluorinated amines is being approached with more sustainable methods, such as the reduction of nitro compounds using catalytic hydrogenation. alfa-chemistry.com The valorization of greenhouse gases like SF6 as a fluorine source is also an emerging and attractive strategy. nih.govacs.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Key Moieties

| Moiety Synthesis | Traditional Method | Green Chemistry Alternative | Key Advantages of Green Approach |

| Aromatic Fluorination | Balz-Schiemann reaction (uses hazardous reagents) | Palladium-catalyzed fluorination from aryl halides/triflates researchgate.net | Milder conditions, broader substrate scope, avoids diazonium salts. |

| Amine Formation | Reduction of nitroarenes with metal hydrides | Catalytic hydrogenation using H2 and a reusable catalyst (e.g., Pd/C) alfa-chemistry.com | High atom economy, cleaner reaction, avoids stoichiometric metal waste. |

| C-N Bond Formation | Buchwald-Hartwig amination with stoichiometric base | Use of recyclable catalysts and solvent-free or aqueous conditions | Reduced solvent waste, potential for catalyst recycling. |

Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties

Table 2: Potential Applications of AI/ML in the Study of this compound

| AI/ML Application | Predicted Property | Potential Impact |

| QSAR Modeling | Biological activity (e.g., kinase inhibition) | Prioritization of derivatives for synthesis and testing. |

| Generative Models | Novel chemical structures | Design of new derivatives with improved potency and selectivity. |

| Property Prediction | Solubility, LogP, ADMET acellera.com | Early assessment of drug-likeness and potential liabilities. |

| Reaction Prediction | Optimal synthetic routes | Guidance for synthetic chemists to improve yields and reduce byproducts. |

High-Throughput Synthesis and Screening for Novel Derivatives

To explore the chemical space around this compound, high-throughput synthesis (HTS) and screening methods are indispensable. nih.gov HTS allows for the rapid generation of large libraries of related compounds by varying the substituents on the aromatic ring, the amino group, or the carboxylic acid. rsc.org These libraries can then be subjected to high-throughput screening against a panel of biological targets, such as protein kinases, which are often implicated in diseases like cancer. nih.govbenthamdirect.comresearchgate.net The "compound-centric" approach of kinome-profiling, where a library of compounds is tested against a large number of kinases, can efficiently identify potent and selective inhibitors. nih.gov This strategy can rapidly uncover structure-activity relationships (SAR) and identify lead compounds for further optimization. ijper.org

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A deep understanding of a molecule's excited-state dynamics is crucial for applications in photochemistry and for understanding potential phototoxicity. Ultrafast spectroscopy techniques, such as transient absorption and time-resolved photoelectron spectroscopy, can probe the fleeting moments after a molecule absorbs light. stanford.edu For a molecule like this compound, these studies could reveal the deactivation pathways of its electronically excited states. Research on related aromatic amino acids has shown that they often exhibit ultrafast decay mechanisms that protect them from photodamage. researchgate.netrsc.org Similar investigations could elucidate the influence of the fluorine and morpholine (B109124) substituents on the photophysics of the aminobenzoic acid chromophore. nih.gov Recent studies have also highlighted the role of molecular packing in the luminescence of amino acids, a phenomenon that could be explored for crystalline forms of this compound. nih.gov

Table 3: Hypothetical Ultrafast Decay Components for Aromatic Amino Acid Analogs

| Compound Class | Typical Excited State Lifetime | Predominant Deactivation Pathway |

| Protonated Tryptophan | 380 fs rsc.org | Internal Conversion / H-atom dissociation researchgate.netrsc.org |

| Protonated Tyrosine | 22.3 ps rsc.org | Intersystem Crossing / Fluorescence |

| Pentafluorobenzene | ~165 fs nih.gov | Nonradiative internal conversion nih.gov |

Synergistic Integration of Computational and Experimental Methodologies

The future of molecular science lies in the tight integration of computational and experimental approaches. nih.govfrontiersin.org For this compound, this means using computational tools to guide and interpret experimental work. nih.govnih.govnih.gov For example, molecular docking simulations can predict how the molecule might bind to a specific protein target, such as an enzyme active site. nih.gov These predictions can then be validated through in vitro binding assays and crystallography. Similarly, quantum mechanical calculations can help to interpret the results of spectroscopic experiments. This iterative cycle of prediction and validation is a powerful strategy for accelerating the discovery and development of new functional molecules. nih.govschrodinger.com Case studies in drug development have repeatedly shown that this synergistic approach leads to a more comprehensive understanding and a higher success rate in identifying promising lead compounds. vennlifesciences.com

Q & A

Q. What are the recommended synthetic routes for preparing 2-Amino-4-fluoro-5-morpholinobenzoic acid with high purity?

Methodological Answer:

- Step 1: Core Structure Preparation

Begin with a halogenated benzoic acid precursor (e.g., 2-chloro-4-fluorobenzoic acid, as in ). Introduce the amino group via nucleophilic substitution using ammonia or protected amines under controlled pH (pH 8–10) and heat (80–100°C). - Step 2: Morpholino Group Introduction

Use Buchwald-Hartwig amination or Ullmann coupling to attach the morpholino moiety at the 5-position. Catalyze with Pd/C or CuI in the presence of ligands like 1,10-phenanthroline (). - Step 3: Purification

Recrystallize using ethanol/water mixtures or employ reverse-phase HPLC (≥98% purity, as in ). Validate purity via melting point analysis (e.g., mp 185–187°C for analogs in ).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic Techniques:

- NMR: Compare , , and NMR spectra with computational predictions (e.g., DFT) or analogs (e.g., 5-amino-2-chloro-4-fluorobenzoic acid in ).

- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H] at m/z 270.1) and fragmentation patterns.

- IR Spectroscopy: Identify characteristic bands (e.g., C=O stretch at ~1680 cm, NH bend at ~1600 cm) ().

Q. What are the critical storage conditions to maintain the compound’s stability?

Methodological Answer:

- Storage Protocol:

Advanced Research Questions

Q. What strategies optimize regioselective introduction of the morpholino group at the 5-position?

Methodological Answer:

- Directing Groups: Install a nitro or bromo group at the 5-position to direct coupling reactions (). For example, use Suzuki-Miyaura coupling with morpholino boronic esters.

- Computational Guidance: Perform DFT calculations to predict electronic effects of substituents (e.g., fluorine’s electron-withdrawing nature enhances para-selectivity) ().

Q. How do solvent polarity and temperature affect the compound’s fluorescence properties?

Methodological Answer:

- Experimental Design:

- Measure fluorescence emission (λ) in solvents of varying polarity (e.g., hexane to DMSO) using a spectrofluorometer ().

- Analyze Stokes shifts and quantum yields at 25°C vs. 50°C to assess thermochromic effects.

- Data Interpretation: Correlate results with Kamlet-Taft solvent parameters to model solvatochromism ().

Q. How can contradictions in reported reaction yields for amide derivatives be resolved?

Methodological Answer:

- Reproducibility Framework:

Q. What mechanistic insights explain the fluorine atom’s impact on electrophilic substitution?

Methodological Answer:

Q. How can computational modeling predict bioactivity against target enzymes?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to model interactions with enzyme active sites (e.g., COX-2 or kinases). Validate with MD simulations (100 ns trajectories) to assess binding stability ().

- In Vitro Validation: Perform enzyme inhibition assays (IC) and compare with docking scores (R > 0.7 indicates predictive validity).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.